K-Ras-IN-2 is a small molecule compound that has gained attention for its potential role in targeting the K-Ras protein, which is frequently mutated in various cancers, particularly pancreatic, colorectal, and lung cancers. The K-Ras protein is part of a signaling pathway that regulates cell division and survival, making it a critical target for cancer therapy. The compound's design aims to inhibit the oncogenic activity of K-Ras, particularly the common mutations found in codon 12.
K-Ras-IN-2 is classified as an inhibitor of the K-Ras protein. It falls under the category of small molecule inhibitors that target specific proteins involved in cancer signaling pathways. The development of K-Ras-IN-2 was driven by the need for effective therapies against K-Ras-driven tumors, which have historically been difficult to treat due to the protein's high affinity for its guanosine triphosphate and guanosine diphosphate ligands.
The synthesis of K-Ras-IN-2 involves several key steps:
The synthesis typically follows a stepwise approach, often utilizing solid-phase synthesis techniques or solution-phase chemistry. For instance, biotinylated pyrrole–imidazole polyamides have been mentioned as part of the synthetic route to enhance binding specificity to mutant K-Ras alleles .
The molecular structure of K-Ras-IN-2 features a complex arrangement that allows it to interact specifically with the K-Ras protein. The compound's design incorporates elements that facilitate binding within the protein's active site, particularly targeting regions affected by common mutations.
Details regarding the exact molecular formula or structural representation are typically derived from X-ray crystallography or nuclear magnetic resonance spectroscopy studies conducted during its development phase. These analyses confirm the compound's ability to fit into the binding pocket of K-Ras effectively.
K-Ras-IN-2 undergoes specific chemical interactions with the K-Ras protein, primarily through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. These interactions are crucial for inhibiting the protein's function.
The binding mode of K-Ras-IN-2 has been elucidated through molecular docking studies, which demonstrate how the compound fits into the K-Ras binding pocket and disrupts its interaction with guanosine triphosphate .
K-Ras-IN-2 functions by binding to mutant forms of the K-Ras protein, thereby preventing its activation and subsequent signaling cascades that lead to uncontrolled cell proliferation. This inhibition can trigger apoptosis in cancer cells that rely on K-Ras signaling for survival.
Preclinical studies have shown that treatment with K-Ras-IN-2 leads to reduced tumor growth in models harboring K-Ras mutations, indicating its potential efficacy as a therapeutic agent .
K-Ras-IN-2 is expected to be a solid at room temperature with specific melting and boiling points that can be determined through differential scanning calorimetry.
The compound's solubility, stability under physiological conditions, and reactivity with biological macromolecules are critical for its application as a therapeutic agent. These properties are typically assessed through various assays during drug development.
K-Ras-IN-2 has significant potential applications in cancer therapy, particularly for treating tumors with specific K-Ras mutations. Its development represents a step towards personalized medicine, where treatments can be tailored based on individual genetic profiles.
Additionally, ongoing research may explore its use in combination therapies alongside other agents targeting different pathways involved in cancer progression .
The KRAS protein functions as a molecular switch regulating critical cellular processes through cycling between GTP-bound (active) and GDP-bound (inactive) states. The catalytic G-domain (residues 1-166) constitutes the functional core, characterized by six β-strands surrounded by five α-helices [1] [9]. This domain encompasses two critically dynamic segments: Switch I (residues 30-40) and Switch II (residues 60-76), which undergo nucleotide-dependent conformational changes essential for effector binding and signal transduction [1]. These switch regions form the primary interface for interactions with regulators like GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs), as well as downstream effectors including RAF kinases and PI3K [1] [6].
The C-terminal hypervariable region (HVR) governs subcellular localization through post-translational modifications. Two splice variants exist: KRAS4A (189aa) undergoes farnesylation and palmitoylation at its CAAX motif (Cys180-Val-Ile-Met), while KRAS4B (188aa)—the predominant isoform—relies on farnesylation and a polybasic lysine-rich region for plasma membrane association [1] [9]. Structural studies reveal that the HVR not only anchors KRAS to membranes but also modulates orientation of the G-domain relative to the lipid bilayer, influencing effector accessibility [10]. Molecular dynamics simulations demonstrate two predominant membrane orientations: one engaging helices α4-α5 and another involving β-strands β1-β3 [10].
Table 1: Structural Features of KRAS Isoforms
Isoform | Amino Acids | C-Terminal Features | Post-Translational Modifications | Membrane Trafficking Mechanism |
---|---|---|---|---|
KRAS4A | 189 | CAAX + palmitoylation site | Farnesylation + palmitoylation | Golgi-dependent |
KRAS4B | 188 | CAAX + polybasic region | Farnesylation only | PDE6δ chaperone-mediated |
KRAS mutations occur in approximately 25% of human cancers, with mutation frequencies exceeding 90% in pancreatic ductal adenocarcinoma (PDAC), 45% in colorectal cancer (CRC), and 30% in lung adenocarcinoma (LUAD) [2] [8]. Oncogenic mutations cluster at codons G12 (83% of KRAS mutations), G13 (14%), and Q61 (2%), disrupting GTP hydrolysis and locking KRAS in a constitutively active GTP-bound state [2] [9]. The mutation distribution exhibits tissue-specific biases: G12D predominates in PDAC (>40%) and CRC, while G12C is prevalent in NSCLC (≈50% of KRAS mutations) [4] [8].
The Q61 mutations display notable heterogeneity: Q61H represents 57% of KRAS Q61 mutations, followed by Q61R/L/K (collectively 40%), with Q61E/P being exceptionally rare (<3%) [3]. Functional studies reveal this distribution reflects differential oncogenic fitness rather than mutational probability alone, as Q61L exhibits unexpectedly high transforming activity despite lower predicted occurrence rates [3]. Mutations at these hotspots impair GAP-mediated hydrolysis by destabilizing the catalytic site: G12/G13 mutations sterically hinder GTP positioning, while Q61 mutations disrupt the "catalytic triad" essential for nucleophilic attack on GTP's γ-phosphate [1] [6].
Table 2: Tissue Distribution of Major KRAS Mutations
Mutation | Pancreatic Cancer (%) | Colorectal Cancer (%) | Lung Adenocarcinoma (%) |
---|---|---|---|
G12D | >40 | 33 | 15 |
G12V | 32 | 21 | 20 |
G12C | <1 | 5 | 48 |
G13D | <2 | 15 | <1 |
Q61H | <2 | <3 | 7 (of Q61 mutants) |
KRAS earned its "undruggable" designation due to three intrinsic challenges: 1) Picomolar affinity for GTP/GDP creates formidable competition for small-molecule inhibitors; 2) Smooth surface topology lacks deep hydrophobic pockets for high-affinity binding; and 3) Conformational dynamism allows switch regions to adopt multiple states that evade inhibition [6] [10]. Early efforts focused on indirect targeting strategies, including farnesyltransferase inhibitors (FTIs) designed to disrupt membrane localization. Despite preclinical promise, FTIs failed clinically due to alternative prenylation pathways (geranylgeranylation) that maintained KRAS membrane association [1] [6].
The G12C mutation—which introduces a cysteine residue near the nucleotide pocket—first enabled rational design of covalent inhibitors (e.g., sotorasib). However, this approach remains ineffective for non-G12C mutants lacking reactive cysteines [6]. Additionally, KRAS mutants exhibit isoform-specific therapeutic vulnerabilities: KRAS G12C/Q61H show heightened sensitivity to MEK inhibitors compared to G12D/V mutants in isogenic models [7]. This heterogeneity, coupled with compensatory pathway activation, contributed to decades of failed therapeutic development, underscoring the need for mutation-specific approaches.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3